molecular formula C10H12INO B5404320 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide

1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide

Cat. No. B5404320
M. Wt: 289.11 g/mol
InChI Key: JPXFYYICSMIMFH-IPZCTEOASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide, also known as MPP+, is a toxic compound that has been widely used in scientific research. It is a highly polar and water-soluble compound that can easily penetrate the blood-brain barrier, making it an ideal tool for studying the nervous system.

Mechanism of Action

1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the cell. By inhibiting complex I, this compound+ disrupts the energy production process in the cell, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound+ has been shown to induce a range of biochemical and physiological effects, including the depletion of dopamine levels in the brain, the formation of reactive oxygen species, and the activation of apoptotic pathways. These effects are thought to contribute to the neurotoxicity of this compound+.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ is its ability to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. However, this compound+ is a highly toxic compound that requires careful handling and disposal. In addition, the use of this compound+ in lab experiments is limited by its high cost and the availability of alternative compounds.

Future Directions

There are a number of potential future directions for research on 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+. One area of focus is the development of new compounds that can selectively target complex I without inducing neurotoxicity. Another area of research is the development of new animal models that better mimic the progression of Parkinson's disease in humans. Finally, there is a need for further research on the role of oxidative stress and inflammation in the neurotoxicity of this compound+.

Synthesis Methods

1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ can be synthesized by the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) using potassium permanganate in the presence of sulfuric acid. The resulting compound can be purified using a variety of methods, including recrystallization and column chromatography.

Scientific Research Applications

1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ has been used in a wide range of scientific research applications, including the study of Parkinson's disease, neurotoxicity, and neuroprotection. In particular, this compound+ has been used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease.

properties

IUPAC Name

(E)-4-(1-methylpyridin-1-ium-3-yl)but-3-en-2-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO.HI/c1-9(12)5-6-10-4-3-7-11(2)8-10;/h3-8H,1-2H3;1H/q+1;/p-1/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXFYYICSMIMFH-IPZCTEOASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C[N+](=CC=C1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C[N+](=CC=C1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.